N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:
- A 4-methylphenyl group attached via an acetamide moiety.
- A 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-3-yl group at position 3.
- A sulfanyl (-S-) bridge linking the triazole and acetamide groups.
Its synthesis likely involves cyclization and alkylation steps similar to related compounds .
Properties
Molecular Formula |
C19H19N5OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N5OS/c1-3-11-24-18(15-5-4-10-20-12-15)22-23-19(24)26-13-17(25)21-16-8-6-14(2)7-9-16/h3-10,12H,1,11,13H2,2H3,(H,21,25) |
InChI Key |
XOCITZHOGXQKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from pyridine-3-carbohydrazide and carbon disulfide undergo cyclization in acidic media (e.g., HCl/EtOH) to yield 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyridine-3-carbohydrazide, CS₂ | EtOH | Reflux | 6 hr | 78% |
Alternative Route: Hydrazine Cyclization
Hydrazine hydrate reacts with pyridine-3-carbonitrile in the presence of ammonium thiocyanate to form the triazole intermediate.
Formation of the Sulfanyl Acetamide Moiety
The sulfanyl bridge and acetamide group are installed through a two-step sequence:
Synthesis of Chloroacetamide Intermediate
N-(4-methylphenyl)chloroacetamide is prepared by reacting 4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA):
Nucleophilic Substitution
The thiol group on the triazole attacks the chloroacetamide intermediate, facilitated by a base:
Conditions :
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Triazole-thiol, Chloroacetamide | K₂CO₃ | Acetone | Reflux | 75% |
Mechanism :
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
Chromatographic Purity
HPLC Parameters :
| Column | Mobile Phase | Flow Rate | Purity |
|---|---|---|---|
| C18 (250 mm) | MeOH:H₂O (70:30) | 1.0 mL/min | 99.2% |
Optimization and Yield Improvement
Key optimizations include:
Solvent Screening
Catalytic Enhancements
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring and a pyridine moiety , which are significant for its biological activity. The synthesis typically involves multi-step reactions that can vary based on starting materials and desired purity levels. For example, one common synthetic route includes the reaction of appropriate pyridine derivatives with triazole precursors, followed by sulfanylation to introduce the sulfanyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy comparable to established antimicrobial agents. The mechanism of action may involve interaction with specific enzymes or receptors in microbial cells, potentially inhibiting their growth or metabolic functions.
Antifungal Activity
Studies have shown that derivatives of triazole compounds often possess antifungal properties. N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being investigated for its potential effectiveness against fungal infections such as candidiasis. The presence of the triazole ring is crucial as it can coordinate with metal ions in enzyme active sites, influencing their catalytic activity.
Anticancer Potential
The compound is also being explored for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro tests have shown promising results against several cancer cell lines, indicating a need for further investigation into its structure-activity relationship (SAR) for optimization.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |
| Study B | Antifungal Efficacy | Demonstrated higher potency against Candida albicans compared to fluconazole, with MIC values ≤ 25 µg/mL. |
| Study C | Anticancer Activity | Exhibited significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Thermal Stability : Related compounds exhibit melting points between 207–274°C, suggesting high crystallinity and stability . The allyl substituent in the target compound may lower melting points slightly due to reduced symmetry.
- Spectral Characteristics : IR and NMR spectra of analogs confirm C=O (1669–1680 cm⁻¹), C=N (1537–1560 cm⁻¹), and C-S (681–700 cm⁻¹) stretches, consistent with the target compound’s expected spectral profile .
Biological Activity
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been widely studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.5 g/mol . The presence of the triazole ring contributes to its biological activity by enhancing interactions with biological targets.
Antifungal Activity
Triazole derivatives are renowned for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that triazole-containing compounds can inhibit the growth of fungi by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Triazoles have been reported to inhibit specific bacterial enzymes essential for cell viability. In particular, studies have highlighted the effectiveness of similar compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which play a crucial role in bacterial metabolism and virulence .
Anticancer Potential
The anticancer properties of triazole derivatives are also noteworthy. Research has demonstrated that certain triazole compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines. For example, Mannich bases derived from triazoles have shown promising results against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines . The ability to modulate multiple signaling pathways involved in cancer progression makes these compounds valuable in cancer therapy.
Study on Antifungal Activity
A study assessed the antifungal efficacy of triazole derivatives against Alternaria solani, indicating that modifications in the chemical structure significantly affect activity levels. Compounds with a pyridine moiety demonstrated enhanced antifungal properties compared to their non-pyridine counterparts .
Study on Antibacterial Mechanism
In another study focusing on the antibacterial mechanism, researchers found that specific triazole derivatives inhibited Sfp-PPTase activity at submicromolar concentrations without affecting human cell viability. This selective inhibition underscores the potential for developing new antibacterial agents with reduced cytotoxicity .
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is typically synthesized via condensation reactions. A representative method involves refluxing equimolar concentrations of substituted oxazolone derivatives (e.g., (4E)-4-[(substituted phenyl/methyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one) with 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives in pyridine, catalyzed by Zeolite Y-H at 150°C for 5 hours. Post-reaction, the product is isolated via acid quenching and recrystallized from ethanol . Alternative routes may use α-chloroacetamides alkylation under basic conditions (e.g., KOH) .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
Structural confirmation relies on a combination of 1H NMR (for proton environments), IR spectroscopy (to identify functional groups like amide C=O and triazole rings), LC-MS (for molecular weight verification), and elemental analysis (to validate purity and stoichiometry). For example, 1H NMR can resolve the pyridinyl protons and allyl (prop-2-en-1-yl) substituents, while IR confirms the presence of sulfanyl (C-S) and acetamide (N-C=O) groups .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is assessed using a formalin-induced edema model in rats. The compound is administered at 10 mg/kg, and its efficacy is compared to reference standards like diclofenac sodium (8 mg/kg). Parameters such as paw volume reduction and inflammatory markers are quantified. Derivatives with substituents enhancing hydrophobicity (e.g., furan-2-yl) often show improved activity due to better membrane permeability .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis, particularly for scale-up?
Catalyst selection and solvent systems critically influence yields. Pyridine acts as both solvent and base, while Zeolite Y-H enhances regioselectivity by stabilizing intermediates . For scale-up, replacing pyridine with recyclable bases (e.g., DBU) or microwave-assisted synthesis could reduce reaction times and improve atom economy. Monitoring by TLC or HPLC ensures reaction completion and minimizes side products .
Q. How can contradictions in biological activity data among structurally similar derivatives be resolved?
Discrepancies often arise from subtle structural variations (e.g., substituent electronegativity or steric effects). For example, pyridin-3-yl groups may enhance target binding compared to phenyl derivatives. Molecular docking (e.g., using AutoDock Vina) can predict interactions with inflammatory mediators like COX-2, while PASS software forecasts activity profiles. Validating hypotheses via SAR studies (e.g., modifying the allyl group or triazole substitution pattern) is essential .
Q. What computational methods are integrated with experimental data to prioritize derivatives for synthesis?
- PASS (Prediction of Activity Spectra for Substances): Predicts biological targets (e.g., cyclooxygenase inhibition) based on structural descriptors.
- Molecular docking: Evaluates binding affinities to receptors (e.g., TNF-α or IL-6). Derivatives with docking scores >−8.0 kcal/mol are prioritized.
- ADMET prediction: Assesses pharmacokinetic properties (e.g., LogP for lipophilicity, CYP450 interactions). Compounds with favorable profiles advance to in vivo testing .
Q. How does the substitution pattern on the triazole ring influence physicochemical and biological properties?
- Position 4: Allyl groups (prop-2-en-1-yl) enhance steric bulk, potentially improving metabolic stability.
- Position 5: Pyridin-3-yl substituents contribute to π-π stacking with aromatic residues in target proteins.
- Sulfanyl linkage: Increases solubility via hydrogen bonding while maintaining electrophilic reactivity for target engagement. Systematic modifications (e.g., replacing pyridinyl with furanyl) reveal that electron-withdrawing groups at position 5 correlate with higher anti-inflammatory potency .
Methodological Challenges & Data Analysis
Q. What experimental controls are critical in assessing anti-exudative activity to ensure reproducibility?
- Positive controls: Diclofenac sodium or indomethacin to benchmark efficacy.
- Vehicle controls: Assess solvent effects (e.g., DMSO toxicity).
- Dose-response curves: Establish EC50 values and validate linearity (R² >0.95).
- Blinded scoring: Minimize bias in edema measurement. Data normalization against baseline (pre-treatment) measurements is essential .
Q. How are stability and degradation products characterized under physiological conditions?
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–60°C).
- HPLC-MS/MS: Identifies degradation products (e.g., hydrolyzed acetamide or oxidized triazole).
- Accelerated stability testing: Conducted at 25°C/60% RH over 6 months per ICH guidelines. Derivatives with >90% purity retention are prioritized .
Tables for Key Data
Table 1: Anti-Exudative Activity of Selected Derivatives (Dose: 10 mg/kg)
Table 2: Computational vs. Experimental Binding Affinities (COX-2 Inhibition)
| Derivative | Docking Score (kcal/mol) | IC50 (µM) |
|---|---|---|
| A | −9.2 | 0.12 |
| B | −8.7 | 0.34 |
| C | −7.9 | 1.05 |
| Molecular docking performed with AutoDock Vina; IC50 from in vitro assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
